molecular formula C24H27N3O3 B2801070 2-(2-methoxy-4-methylphenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide CAS No. 2034463-14-2

2-(2-methoxy-4-methylphenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide

Cat. No.: B2801070
CAS No.: 2034463-14-2
M. Wt: 405.498
InChI Key: TTWCKJBBAIXMRX-UHFFFAOYSA-N
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Description

2-(2-methoxy-4-methylphenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Scientific Research Applications

Cytochrome P450 Isoforms and Drug Metabolism

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes highlights the importance of understanding how various CYP isoforms contribute to the metabolism of drugs. Such inhibitors are crucial for predicting drug-drug interactions when multiple drugs are coadministered to patients. This area of research is vital for compounds like the one , as their metabolism and potential interactions can significantly impact their therapeutic efficacy and safety (Khojasteh et al., 2011).

DNA Binding and Drug Design

Another study on the DNA minor groove binder Hoechst 33258 and its analogues reviews the application of synthetic dyes that bind to the DNA minor groove with specificity for AT-rich sequences. These compounds are used for chromosome and nuclear staining, analysis of nuclear DNA content, and as radioprotectors and topoisomerase inhibitors. Research in this area serves as a foundation for drug design, particularly for targeting specific DNA sequences or structures (Issar & Kakkar, 2013).

Pharmacophore Design for Kinase Inhibitors

The review on pharmacophore design for p38α MAP kinase inhibitors emphasizes the synthesis and activity studies of compounds with tri- and tetra-substituted imidazole scaffolds. These selective inhibitors are explored for their potential in treating inflammatory diseases by inhibiting proinflammatory cytokine release. This research indicates the importance of structural design in developing new therapeutic agents (Scior et al., 2011).

Optoelectronic Materials

A study on functionalized quinazolines and pyrimidines for optoelectronic materials showcases the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, and photoelectric conversion elements. This highlights the potential for certain chemical compounds to play a role in the development of novel optoelectronic materials, demonstrating the versatility of organic chemistry in both biomedical and material science applications (Lipunova et al., 2018).

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-16-11-12-21(22(14-16)29-3)30-17(2)24(28)26-19-9-5-4-8-18(19)20-15-27-13-7-6-10-23(27)25-20/h4-5,8-9,11-12,14-15,17H,6-7,10,13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWCKJBBAIXMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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